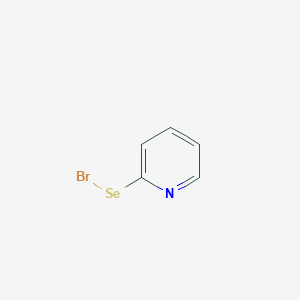![molecular formula C9H6N2O B1297088 2-[1-(2-Furyl)ethylidene]malononitrile CAS No. 62737-71-7](/img/structure/B1297088.png)
2-[1-(2-Furyl)ethylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(2-Furyl)ethylidene]malononitrile” is a chemical compound commonly referenced as FMN. It has a CAS Number of 62737-71-7 and a linear formula of C9H6N2O . The compound has a molecular weight of 158.16 .
Molecular Structure Analysis
The InChI code for “2-[1-(2-Furyl)ethylidene]malononitrile” is 1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 86-89°C . Its density is 1.161g/cm3, and it has a boiling point of 254.9°C at 760 mmHg . The compound’s exact mass is 158.04800, and it has a LogP value of 2.10026 .Aplicaciones Científicas De Investigación
“2-[1-(2-Furyl)ethylidene]malononitrile” is a chemical compound with the CAS Number: 62737-71-7 and a molecular weight of 158.16 . It’s commonly used as a reagent in the synthesis of various compounds .
-
Pharmaceuticals and Pesticides Synthesis
-
Organic Semiconductors
-
Solvato-chromic Dyes
Safety And Hazards
Propiedades
IUPAC Name |
2-[1-(furan-2-yl)ethylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKEDGNRUKLQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344041 |
Source


|
| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Furyl)ethylidene]malononitrile | |
CAS RN |
62737-71-7 |
Source


|
| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

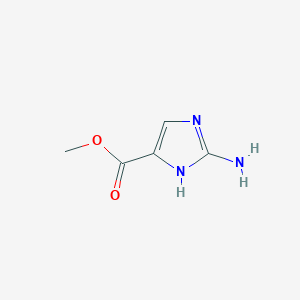
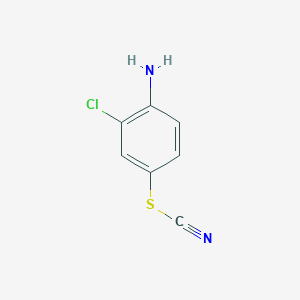
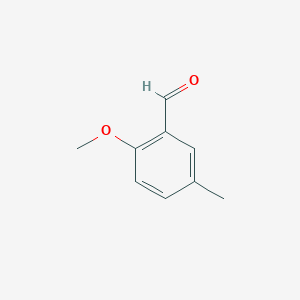
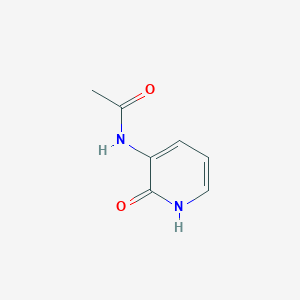
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

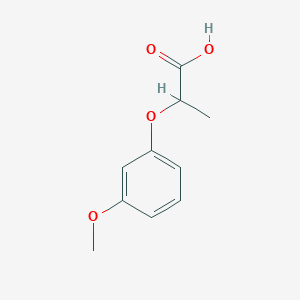
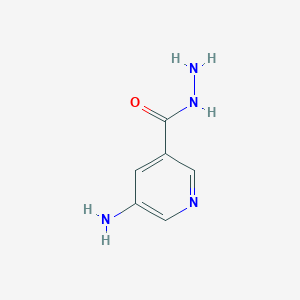
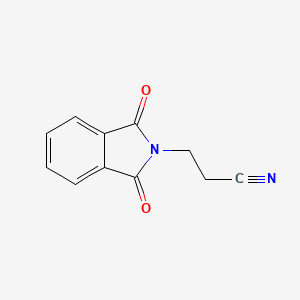
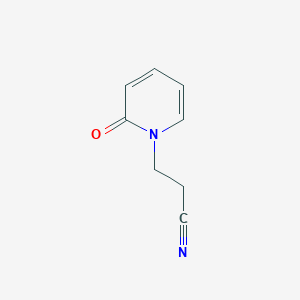
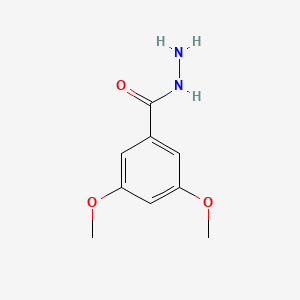
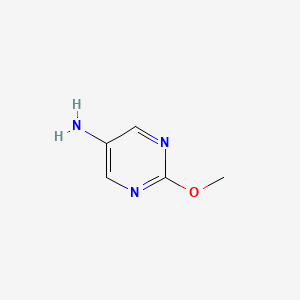
![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
